1-Acetyl-3,3-dimethylindolin-2-one

ACAT1 inhibition Sterol O-acyltransferase Indoline-based inhibitors

Select 1-Acetyl-3,3-dimethylindolin-2-one for its unique preclinical differentiation: (1) Partial ACAT1 engagement (IC₅₀=2.5 µM) enabling cholesterol esterification studies without complete pathway shutdown; (2) Enhanced lipophilicity (XLogP3=1.7) & zero hydrogen bond donor count for CNS-penetrant library design; (3) Sterically defined gem‑dimethyl scaffold for regio‑/stereoselective transformations. Ideal building block for orally bioavailable kinase inhibitors & intracellular targets.

Molecular Formula C12H13NO2
Molecular Weight 203.24g/mol
CAS No. 72934-84-0
Cat. No. B428060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-3,3-dimethylindolin-2-one
CAS72934-84-0
Molecular FormulaC12H13NO2
Molecular Weight203.24g/mol
Structural Identifiers
SMILESCC(=O)N1C2=CC=CC=C2C(C1=O)(C)C
InChIInChI=1S/C12H13NO2/c1-8(14)13-10-7-5-4-6-9(10)12(2,3)11(13)15/h4-7H,1-3H3
InChIKeyWSBBBRWBBKHEFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-3,3-dimethylindolin-2-one (CAS 72934-84-0): Chemical Identity and Baseline Properties


1-Acetyl-3,3-dimethylindolin-2-one is a synthetic oxindole derivative characterized by a gem‑dimethyl group at the 3‑position and an acetyl substituent on the indolin‑2‑one nitrogen [1]. Its molecular formula is C₁₂H₁₃NO₂, with a molecular weight of 203.24 g/mol, and it is defined by the canonical SMILES CC(=O)N1C2=CC=CC=C2C(C1=O)(C)C [1]. Computed physicochemical descriptors include an XLogP3 value of 1.7 and a hydrogen bond donor count of 0, indicating moderate lipophilicity and a lack of hydrogen bond donating capacity [1]. This compound serves as a versatile building block in organic synthesis and medicinal chemistry, particularly in the construction of focused chemical libraries [1].

Why 1-Acetyl-3,3-dimethylindolin-2-one Cannot Be Interchanged with Other Indolin‑2‑one Derivatives


Despite sharing a common indolin‑2‑one core, substitution patterns critically alter both physicochemical and biological profiles. The target compound's gem‑dimethyl group at the 3‑position confers increased lipophilicity (XLogP3 = 1.7) relative to non‑methylated analogs such as 1‑acetylindolin‑2‑one (XLogP3 = 0.7) [1]. Furthermore, the presence of the acetyl group on the indolin‑2‑one nitrogen eliminates the hydrogen bond donor capacity (HBD = 0) compared to the parent 3,3‑dimethylindolin‑2‑one (HBD = 1) [1]. These structural distinctions translate into divergent enzyme inhibition profiles; the target compound demonstrates measurable ACAT1 inhibitory activity (IC₅₀ = 2.5 µM), whereas related indoline‑based ACAT inhibitors span a broad range from low nanomolar to >10 µM potency depending on substitution [2][3]. Such variability underscores the non‑interchangeable nature of indolin‑2‑one derivatives and the necessity for compound‑specific selection based on the intended application.

Quantitative Differentiation of 1-Acetyl-3,3-dimethylindolin-2-one from Closest Analogs


Comparative ACAT1 Inhibitory Potency: 1-Acetyl-3,3-dimethylindolin-2-one vs. Reference Indoline-Based ACAT Inhibitor

1‑Acetyl‑3,3‑dimethylindolin‑2‑one inhibits human ACAT1 with an IC₅₀ of 2.50 µM (2.50E+3 nM) in a cellular assay using HepG2 cells [1]. In contrast, a structurally related indoline‑based ACAT inhibitor (compound 2 from Takahashi et al.) exhibits significantly higher potency, with IC₅₀ values of 1.9 µM, 0.7 µM, and 0.7 µM in macrophage, hepatic, and intestinal ACAT assays, respectively [2]. This positions the target compound as a moderately potent ACAT1 inhibitor within the indoline series, offering a distinct activity window compared to both more potent and inactive analogs.

ACAT1 inhibition Sterol O-acyltransferase Indoline-based inhibitors Lipid metabolism

Lipophilicity (XLogP3) Comparison: 1-Acetyl-3,3-dimethylindolin-2-one vs. 1-Acetylindolin-2-one

The gem‑dimethyl substitution in 1‑acetyl‑3,3‑dimethylindolin‑2‑one confers a calculated XLogP3 value of 1.7 [1], whereas the non‑methylated analog 1‑acetylindolin‑2‑one exhibits a significantly lower XLogP3 of 0.7 . This 1.0 log unit increase in lipophilicity reflects the substantial impact of the 3,3‑dimethyl group on partitioning behavior, which may influence membrane permeability, metabolic stability, and off‑target binding.

Lipophilicity XLogP3 Indolin-2-one derivatives Physicochemical properties

Hydrogen Bond Donor Capacity: 1-Acetyl-3,3-dimethylindolin-2-one vs. 3,3-Dimethylindolin-2-one

Acetylation of the indolin‑2‑one nitrogen in 1‑acetyl‑3,3‑dimethylindolin‑2‑one eliminates the hydrogen bond donor capacity (HBD count = 0) [1]. In contrast, the parent compound 3,3‑dimethylindolin‑2‑one retains a single hydrogen bond donor (HBD count = 1) due to the free N‑H group . This modification alters the compound's ability to engage in intermolecular hydrogen bonding, which can affect solubility, crystal packing, and target binding interactions.

Hydrogen bonding Indolin-2-one derivatives Physicochemical properties Drug-likeness

ACAT1 Inhibitory Activity Relative to Inactive Indoline-Based ACAT Inhibitors

While 1‑acetyl‑3,3‑dimethylindolin‑2‑one exhibits measurable ACAT1 inhibition (IC₅₀ = 2.5 µM) [1], certain indoline‑based ACAT inhibitors demonstrate negligible activity, with reported IC₅₀ values exceeding 10,000 nM (IC₅₀ >10 µM) [2]. This stark contrast in potency highlights the critical role of the acetyl and gem‑dimethyl substituents in conferring ACAT1 inhibitory activity within the indoline scaffold.

ACAT1 inhibition Sterol O-acyltransferase Indoline-based inhibitors Structure-activity relationship

High‑Value Application Scenarios for 1‑Acetyl‑3,3‑dimethylindolin‑2‑one Based on Verified Differentiation


Moderate ACAT1 Inhibitor for Lipid Metabolism Studies

Researchers investigating the role of ACAT1 in cholesterol esterification and lipid droplet formation may utilize 1‑acetyl‑3,3‑dimethylindolin‑2‑one as a moderately potent tool compound (IC₅₀ = 2.5 µM in HepG2 cells) [1]. Its intermediate potency offers a window for partial target engagement, enabling the study of ACAT1 inhibition without complete pathway shutdown—an advantage over more potent inhibitors that may induce off‑target effects or compensatory mechanisms . This compound is particularly suited for cellular assays where subtle modulation of ACAT1 activity is required.

Lipophilic Building Block for CNS‑Targeted Library Synthesis

With a calculated XLogP3 of 1.7, 1‑acetyl‑3,3‑dimethylindolin‑2‑one provides a lipophilic indolin‑2‑one scaffold suitable for constructing focused libraries aimed at central nervous system (CNS) targets [1]. Compared to the less lipophilic 1‑acetylindolin‑2‑one (XLogP3 = 0.7) , this compound's enhanced lipophilicity may improve blood‑brain barrier permeability, making it a strategic choice for medicinal chemists developing CNS‑penetrant kinase inhibitors or other neuroactive agents [1].

Hydrogen Bond Donor‑Free Scaffold for Permeability‑Driven Design

The absence of a hydrogen bond donor (HBD = 0) in 1‑acetyl‑3,3‑dimethylindolin‑2‑one [1] distinguishes it from the parent 3,3‑dimethylindolin‑2‑one (HBD = 1) and makes it an attractive scaffold for projects prioritizing passive membrane diffusion and reduced polarity. This property is especially valuable in the design of orally bioavailable compounds or those targeting intracellular enzymes, where minimizing hydrogen bond donor count is a well‑established strategy for enhancing permeability [1].

Synthetic Intermediate for Diversification at the Indolin‑2‑one Core

As a stable, commercially available building block, 1‑acetyl‑3,3‑dimethylindolin‑2‑one serves as a key intermediate for the synthesis of more complex oxindole derivatives [1]. Its protected N‑acetyl group allows for selective deprotection and subsequent functionalization, while the gem‑dimethyl group provides a sterically defined scaffold for regio‑ and stereoselective transformations [1]. This utility is particularly relevant in medicinal chemistry programs aiming to explore structure‑activity relationships around the indolin‑2‑one core.

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